![molecular formula C19H20Cl2N2O2 B2480076 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide CAS No. 2034523-80-1](/img/structure/B2480076.png)
3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis routes for 3-(3,4-Dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide were not directly found, related compounds have been synthesized through multi-step organic reactions involving condensation, cycloaddition, and functional group transformations. For example, compounds with similar structures have been synthesized by condensing 2-(6-methoxynaphthalen-2-yl)propanamide with 2-chlorobenzaldehyde in the presence of strong bases like sodium ethoxide, hinting at potential synthetic pathways that could be adapted for the target compound (A.P.Zala, V.D.Dave, N.K.Undavia, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been analyzed using techniques like X-ray crystallography, DFT (Density Functional Theory), and spectroscopic methods (IR, NMR, UV-Vis). These analyses reveal detailed information on bond lengths, angles, molecular conformations, and the electronic distribution within the molecules, providing insights into the molecular geometry and intramolecular interactions that define the stability and reactivity of the compound (S. Manolov, I. Ivanov, D. Bojilov, G. Nikolova, 2023).
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from studies on similar compounds, which show potential for participating in a variety of organic reactions, including nucleophilic substitution reactions due to the presence of chloro groups and the potential for cycloaddition reactions involving the azetidinyl ring. The compound's functional groups suggest it could undergo transformations under both acidic and basic conditions, offering a wide range of derivatization possibilities to modify its chemical and biological properties (B. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).
科学的研究の応用
Antioxidant and Anticancer Activity
A study highlighted the synthesis of novel derivatives with significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid in some cases. These compounds also demonstrated anticancer potential against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with specific derivatives identified as particularly active against glioblastoma cells (Tumosienė et al., 2020).
Antimicrobial Properties
Another study synthesized arylsubstituted halogen(thiocyanato)amides, including compounds with a 4-acetylphenyl fragment, which underwent testing for antibacterial and antifungal activities. This research suggests potential applications of these compounds in combating microbial infections (Baranovskyi et al., 2018).
Novel Synthesis Methods
Research into the synthesis of azetidinones and their role in developing carbapenems highlighted innovative approaches to creating these compounds, indicating their significance in medicinal chemistry (Selezneva et al., 2018).
Mechanistic Studies and Enzyme Inhibition
A study proposed a mechanism for the inactivation of monoamine oxidase (MAO) by certain oxazolidinones, contributing to the understanding of how these compounds interact with biological targets (Gates & Silverman, 1989).
Tubulin-Targeting Antitumor Agents
Investigations into 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents identified compounds with potent antiproliferative effects. These findings underscore the potential of such derivatives in cancer therapy (Greene et al., 2016).
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-16-11-23(12-16)15-6-4-14(5-7-15)22-19(24)9-3-13-2-8-17(20)18(21)10-13/h2,4-8,10,16H,3,9,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLOBAYHBGHJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

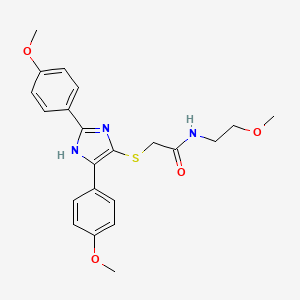
![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)
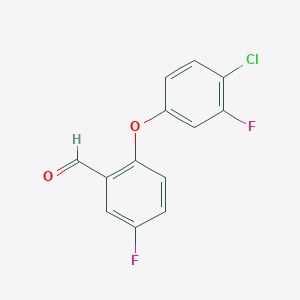
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)
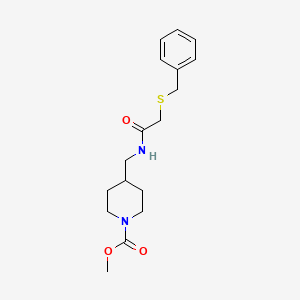
![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

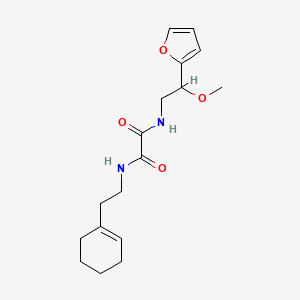
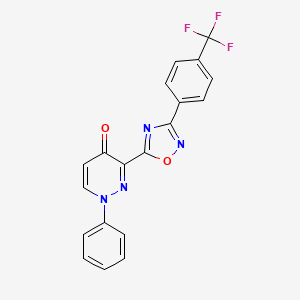
![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)
